L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glutamine

Description

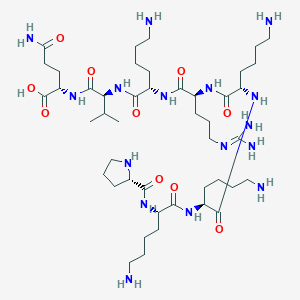

Structure: The compound is a synthetic peptide with the sequence Pro-Lys-Lys-Lys-N~5~-(diaminomethylidene)-Orn-Lys-Val-Gln. Its molecular formula is C₄₆H₉₀N₁₆O₉ (MW ≈ 1145.3 g/mol), and it features:

- Three consecutive lysine residues (positively charged at physiological pH).

- An N~5~-(diaminomethylidene)-ornithine modification, introducing a guanidino-like group that enhances stability and molecular interactions.

- A C-terminal valyl-glutamine motif, contributing to polar interactions and solubility.

Properties

CAS No. |

656232-47-2 |

|---|---|

Molecular Formula |

C45H86N16O10 |

Molecular Weight |

1011.3 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C45H86N16O10/c1-27(2)36(43(69)60-34(44(70)71)19-20-35(50)62)61-42(68)32(16-6-10-24-49)58-41(67)33(18-12-26-54-45(51)52)59-40(66)31(15-5-9-23-48)57-39(65)30(14-4-8-22-47)56-38(64)29(13-3-7-21-46)55-37(63)28-17-11-25-53-28/h27-34,36,53H,3-26,46-49H2,1-2H3,(H2,50,62)(H,55,63)(H,56,64)(H,57,65)(H,58,67)(H,59,66)(H,60,69)(H,61,68)(H,70,71)(H4,51,52,54)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |

InChI Key |

HBQRLQBAKFVMFW-QTRQOAAHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Biological Activity

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glutamine is a complex peptide that exhibits significant biological activity due to its unique amino acid composition and structure. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

The molecular formula of the compound is , with a molecular weight of approximately 1011.3 g/mol. The structure includes multiple lysine residues, which are known for their roles in protein interactions and cellular signaling.

The biological activity of this peptide is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. It modulates various signaling pathways, influencing cellular functions such as:

- Protein Synthesis : Enhances the synthesis of proteins by providing essential amino acids.

- Cellular Signaling : Interacts with growth factor receptors, potentially influencing cell proliferation and differentiation.

- Immune Response : May enhance immune cell function, particularly in lymphocytes and macrophages.

1. Cell Proliferation and Growth

Research indicates that the compound can stimulate cell proliferation in various cell lines. For instance, studies have shown that peptides rich in lysine can enhance the growth of lymphocytes, contributing to an improved immune response .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is particularly beneficial in conditions where oxidative damage is prevalent, such as inflammation and neurodegenerative diseases .

3. Wound Healing

Peptides similar to this compound have been shown to promote wound healing by enhancing fibroblast proliferation and collagen synthesis.

Case Studies

Several studies have highlighted the potential applications of this peptide:

- Study on Immune Function : In a controlled trial involving animal models, supplementation with the peptide resulted in enhanced lymphocyte proliferation and increased production of cytokines, indicating a robust immune response .

- Wound Healing Research : A clinical study demonstrated that topical application of peptides similar to this compound significantly accelerated wound closure rates compared to control treatments .

Data Table: Biological Effects

Scientific Research Applications

Nutritional Supplementation

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-glutamine may serve as a nutritional supplement, particularly in conditions where amino acid profiles are disrupted. It can play a role in enhancing recovery in critically ill patients by supporting immune function and gut integrity, similar to the effects observed with L-glutamine supplementation .

Cell Culture Applications

In cell culture, peptides like this compound are utilized for their roles in promoting cell growth and maintaining cellular functions. The compound could enhance the viability of specific cell lines, particularly in serum-free media formulations, where amino acids are crucial for cellular metabolism .

Immunomodulation

Research indicates that similar compounds can modulate immune responses. For instance, L-glutamine has been shown to enhance lymphocyte proliferation and function, potentially reducing the incidence of infections in critically ill patients . The immunomodulatory properties of this compound warrant further investigation.

Case Study 1: Glutamine-Supplemented Parenteral Nutrition

A randomized controlled trial investigated the effects of glutamine-enriched parenteral nutrition on critically ill patients. The study found that patients receiving glutamine showed a significant reduction in nosocomial infections and improved lymphocyte activation markers compared to those receiving standard nutrition . This suggests that similar peptides could have beneficial effects in clinical settings.

Case Study 2: Amino Acids and Immune Function

A review highlighted the role of amino acids, including glutamine, in maintaining immune function during stress and illness. The findings suggest that supplementation with specific peptides may improve immune responses and reduce complications associated with critical illness . This supports the potential application of this compound in therapeutic settings.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Key Insights from Comparisons

Stability Enhancements: The diaminomethylidene group on ornithine (common in all compared compounds) confers protease resistance and stabilizes peptide-receptor interactions . The target compound’s triple lysine sequence amplifies electrostatic binding to negatively charged targets (e.g., DNA, heparin sulfate proteoglycans), unlike analogs with single lysine residues .

Biological Activity Modulation :

- Compounds with aromatic residues (tyrosine, phenylalanine, tryptophan) exhibit stronger membrane penetration and receptor binding due to hydrophobic/π-π interactions .

- The target’s C-terminal glutamine enhances solubility and polar interactions compared to analogs with glutamic acid (acidic) or valine (hydrophobic) termini .

Synthetic Complexity: Peptides with D-amino acids (e.g., D-tryptophan in ) or cyclic proline motifs require specialized synthesis protocols, whereas the target compound is synthesized via standard SPPS (solid-phase peptide synthesis) .

Target Compound Advantages

- Stability in Serum: The diaminomethylidene-ornithine modification reduces enzymatic degradation, enhancing bioavailability compared to unmodified peptides .

Limitations vs. Analogs

- Lower Membrane Permeability : Unlike phenylalanine- or tryptophan-containing analogs, the target compound’s polar C-terminal glutamine limits passive diffusion across cell membranes .

- Synthetic Yield : Multi-lysine sequences increase synthesis complexity, resulting in lower yields (~60–70%) compared to simpler peptides (e.g., compounds: ~90% yield) .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the standard approach, but optimization is critical due to the compound’s repetitive lysine residues and the N⁵-(diaminomethylidene)-L-ornithine modification. Key steps include:

- Coupling efficiency : Use HOBt/DIC activation for lysine residues to reduce racemization .

- Side-chain protection : Employ Fmoc-chemistry with tert-butyloxycarbonyl (Boc) for lysine ε-amino groups and trityl (Trt) for ornithine’s diaminomethylene group to prevent undesired interactions .

- Cleavage conditions : TFA-based cocktails (e.g., TFA/H2O/TIS 95:2.5:2.5) with scavengers to preserve the diaminomethylene moiety .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to resolve closely related impurities .

How should researchers handle this peptide to ensure stability during experiments?

- Storage : Lyophilize and store at -20°C in airtight containers under inert gas (argon or nitrogen) to prevent oxidation of lysine side chains and hydrolysis of glutamine .

- Solubility : Use sterile PBS (pH 7.4) or ammonium acetate buffer (pH 6.5) to avoid aggregation. Sonication or brief heating (37°C) may aid dissolution .

- Avoid contaminants : Use endotoxin-free reagents for in vitro assays to prevent false immune responses .

What analytical techniques are essential for structural confirmation?

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (expected ~1,664 Da; exact mass depends on isotopic composition) .

- NMR spectroscopy : 2D COSY and TOCSY to resolve overlapping proton signals from repetitive lysine residues. ¹³C-NMR can confirm the diaminomethylene group’s integrity .

- Circular dichroism (CD) : Monitor secondary structure in solution, particularly for α-helical propensity influenced by lysine-ornithine interactions .

How can researchers assess this peptide’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Immobilize the peptide on a carboxymethylated dextran chip to measure binding kinetics with putative receptors (e.g., integrins or G-protein-coupled receptors) .

- Fluorescence polarization : Label the peptide with FITC or TAMRA to study binding affinity with DNA or heparin, leveraging its polycationic nature .

- Cell-based assays : Use HEK293 or CHO cells transfected with fluorescent reporters (e.g., Ca²⁺ sensors) to evaluate signaling pathway activation .

Advanced Research Questions

How can structural contradictions in NMR/X-ray data be resolved for this peptide?

- Dynamic proton exchange : The diaminomethylene group may cause signal broadening. Use low-temperature (10°C) NMR and deuterated solvents (e.g., D2O/DMSO-d6) to slow exchange rates .

- Crystallization challenges : Co-crystallize with a binding partner (e.g., a monoclonal antibody fragment) to stabilize the conformation. Microseeding and vapor diffusion (e.g., PEG 3350) are recommended .

- Molecular dynamics (MD) simulations : Compare experimental NMR data with simulated trajectories (AMBER or CHARMM force fields) to validate proposed conformations .

What strategies mitigate aggregation during in vivo studies?

- PEGylation : Conjugate polyethylene glycol (5 kDa) to the N-terminus to reduce immunogenicity and prolong half-life .

- Liposomal encapsulation : Use cationic liposomes (e.g., DOTAP/cholesterol) to shield the peptide’s charge and enhance tissue penetration .

- Dosing regimen : Administer via continuous infusion (e.g., osmotic pump) to maintain sub-critical aggregation concentrations .

How should researchers address discrepancies in functional assay results?

- Batch variability : Characterize each synthesis batch with HPLC-MS and CD to ensure conformational consistency .

- Buffer effects : Test activity in multiple buffers (e.g., HEPES vs. Tris) to identify ionic strength or pH-dependent artifacts .

- Orthogonal assays : Combine SPR, ITC, and cell-based readouts to distinguish true binding from nonspecific interactions .

What computational tools predict this peptide’s bioactivity?

- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with heparin-binding domains or metal ions (e.g., Zn²⁺ via the diaminomethylene group) .

- Machine learning : Train models on peptide databases (e.g., APD3) to predict antimicrobial or angiogenic potential based on charge and hydrophobicity .

- Free-energy calculations : Calculate binding affinities (MM-PBSA/GBSA) for mutations in the lysine-ornithine region .

How can degradation pathways be analyzed during long-term storage?

- Forced degradation studies : Expose to heat (40°C), light (UV 254 nm), and acidic/basic conditions (pH 2–10) to identify labile sites .

- LC-MS/MS fragmentation : Map degradation products (e.g., deamidation of glutamine or oxidation of lysine) using collision-induced dissociation .

- Stabilizers : Add trehalose (5% w/v) or sucrose to lyophilized formulations to reduce hydrolysis .

What experimental designs address the peptide’s potential immunogenicity?

- Epitope mapping : Screen overlapping 15-mer peptides against human serum albumin (ELISA) to identify immunodominant regions .

- T-cell activation assays : Use PBMCs from healthy donors to assess MHC-II presentation and cytokine release (e.g., IL-6, IFN-γ) .

- Deimmunization : Replace lysine with citrulline or ornithine residues to reduce HLA binding without altering charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.